Zicronapine
Overview
Description
Zicronapine, also known as Lu 31-130, is an atypical antipsychotic medication that was previously under development by H. Lundbeck A/S . It has been used in trials studying the treatment of Schizophrenia . This compound belongs to the class of organic compounds known as indanes, which are compounds containing an indane moiety, consisting of a cyclopentane fused to a benzene ring .
Molecular Structure Analysis
Zicronapine has a molecular formula of C22H27ClN2 . The average molecular weight is 354.92 g/mol . The IUPAC name for Zicronapine is 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine .Scientific Research Applications
Bisphosphonates and Cancer Research
Inhibition of Angiogenesis and Tumor Growth : Bisphosphonates, including zoledronic acid, have demonstrated anti-angiogenic properties that may be relevant in cancer therapy and prevention, particularly for bone metastasis. They inhibit endothelial cell functions and reduce vascularization, as well as revascularization in prostate glands in animal models (Fournier et al., 2002).
Role in Multiple Myeloma : Bisphosphonates are recognized for their ability to reduce skeletal complications in multiple myeloma. Clinical practice guidelines suggest their usage in preventing and treating lytic bone disease in these patients (Berenson et al., 2002).
Potential Prevention of Bone Metastases : Emerging data suggest that bisphosphonates like zoledronic acid may help prevent bone metastases in patients with high-risk solid tumors and multiple myeloma, indicating a broader application in oncology (Lipton, 2008).
Bisphosphonates and Bone Diseases
Osteogenesis Imperfecta in Children : Zoledronic acid, a bisphosphonate, has been used to treat children with osteogenesis imperfecta, demonstrating improvements in bone mineral density and reduction in fracture rates (Sánchez-Sánchez et al., 2015).
Management of Metastatic Bone Disease : Zoledronic acid is a critical drug in managing skeletal metastases and hypercalcemia of malignancy, showing superiority in suppressing osteolysis and reducing hypercalcemia compared to other bisphosphonates (Neville-Webbe & Coleman, 2003).
Use in Pediatric Bone Disorders : Zoledronic acid has shown beneficial effects in various pediatric metabolic bone disorders, highlighting its versatility and effectiveness in different age groups (Bowden & Mahan, 2017).
Bisphosphonates and Prostate Cancer
Impact on Skeletal-Related Events in Prostate Cancer : Zoledronic acid has significantly reduced skeletal-related events in prostate cancer patients, influencing treatment strategies for this patient group (Rodrigues et al., 2015).
Long-Term Treatment Efficacy in Breast Cancer : A study comparing different dosing intervals of zoledronic acid in women with breast cancer metastatic to bone showed its sustained efficacy and safety over a year (Hortobagyi et al., 2017).
Future Directions
properties
IUPAC Name |
4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPMJBXPNZMNQD-PZJWPPBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168849 | |
Record name | Zicronapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zicronapine | |
CAS RN |
170381-16-5 | |
Record name | (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170381-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zicronapine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zicronapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zicronapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZICRONAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV11V7G6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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